![molecular formula C18H17N5O3S B4815150 4-[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,2,3,4-tetrazol-1-YL]benzoic acid](/img/structure/B4815150.png)
4-[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,2,3,4-tetrazol-1-YL]benzoic acid
Overview
Description
4-[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,2,3,4-tetrazol-1-YL]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a benzoic acid moiety, and a sulfanyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,2,3,4-tetrazol-1-YL]benzoic acid typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step involves the reaction of a suitable thiol with the tetrazole intermediate.
Attachment of the Benzoic Acid Moiety: This can be done through esterification or amidation reactions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,2,3,4-tetrazol-1-YL]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 4-[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,2,3,4-tetrazol-1-YL]benzoic acid exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.
Uniqueness
4-[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,2,3,4-tetrazol-1-YL]benzoic acid is unique due to its combination of a tetrazole ring, a benzoic acid moiety, and a sulfanyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-11-3-4-12(2)15(9-11)19-16(24)10-27-18-20-21-22-23(18)14-7-5-13(6-8-14)17(25)26/h3-9H,10H2,1-2H3,(H,19,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUCHYMJUXVFLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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